molecular formula C19H16N2O B1655289 N-Benzoyl-o-aminodiphenylamine CAS No. 34237-88-2

N-Benzoyl-o-aminodiphenylamine

Cat. No.: B1655289
CAS No.: 34237-88-2
M. Wt: 288.3 g/mol
InChI Key: UZFYPOXSNSAIKK-UHFFFAOYSA-N
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Description

N-Benzoyl-o-aminodiphenylamine (CAS 34237-88-2) is an aromatic amine derivative characterized by a benzoyl group attached to an o-aminodiphenylamine backbone. This compound belongs to the class of o-aminobenzophenones, which are widely studied for their pharmaceutical activities, synthetic versatility, and applications in materials chemistry . The benzoyl group enhances steric and electronic effects, influencing reactivity and stability.

Properties

CAS No.

34237-88-2

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

N-(2-anilinophenyl)benzamide

InChI

InChI=1S/C19H16N2O/c22-19(15-9-3-1-4-10-15)21-18-14-8-7-13-17(18)20-16-11-5-2-6-12-16/h1-14,20H,(H,21,22)

InChI Key

UZFYPOXSNSAIKK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC3=CC=CC=C3

Other CAS No.

34237-88-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-Benzoyl-o-aminodiphenylamine with three structurally related compounds: N-Benzoyl-N-phenylhydroxylamine, N-Nitrosodiphenylamine, and Diphenylamine. Key differences in functional groups, physicochemical properties, and applications are highlighted.

Structural and Functional Group Differences

Compound Molecular Formula Key Functional Groups CAS Number
This compound C₁₉H₁₆N₂O Benzoyl, o-aminodiphenylamine 34237-88-2
N-Benzoyl-N-phenylhydroxylamine C₁₃H₁₁NO₂ Benzoyl, N-phenylhydroxylamine 304-88-1
N-Nitrosodiphenylamine C₁₂H₁₀N₂O Nitroso, diphenylamine 86-30-6
Diphenylamine C₁₂H₁₁N Diphenylamine core 122-39-4
  • N-Benzoyl-N-phenylhydroxylamine : The hydroxylamine group (-NHOH) introduces redox activity, making it useful as a chelating agent or radical scavenger .
  • Diphenylamine : A simpler structure lacking substituents, widely used as a stabilizer in explosives and polymers .

Physicochemical Properties

Property This compound N-Benzoyl-N-phenylhydroxylamine N-Nitrosodiphenylamine Diphenylamine
Molecular Weight (g/mol) ~297.35 (estimated) 213.23 198.22 169.22
Physical State Solid (exact form unspecified) Solid Yellow-brown powder Colorless crystals
Hazard Profile Not explicitly reported Low to moderate High (flammable) Moderate
  • This compound: Limited hazard data are available, but its structural complexity suggests careful handling is warranted.

Key Research Insights

  • Synthetic Challenges: this compound’s synthesis may face regioselectivity issues due to steric hindrance from the benzoyl group. Continuous-flow chemistry methods (as used for related o-aminobenzophenones) could improve yield .
  • Safety Considerations : N-Nitrosodiphenylamine’s hazards underscore the need for safer alternatives in industrial applications. N-Benzoyl derivatives, with lower reactivity, may offer safer profiles .
  • Functional Versatility : The hydroxylamine group in N-Benzoyl-N-phenylhydroxylamine enables diverse reactivity, contrasting with the more inert diphenylamine core .

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